![molecular formula C10H13Cl2F3N4O2 B2637274 2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride CAS No. 324009-15-6](/img/structure/B2637274.png)
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine . This is a pyridine derivative, which is a class of compounds that are critical intermediates in the manufacture and synthesis of pesticides .
Synthesis Analysis
One method of synthesizing related compounds involves introducing ammonia gas to DCTF to produce 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), a key intermediate of fluazinam . Another method involves a CF3SO2Na-based trifluoromethylation of secondary amines .Chemical Reactions Analysis
In the synthesis of related compounds, 2-chloro-5-methylpyridine is first chlorinated and then fluorinated to obtain 2-chloro-5-trifluoromethyl pyridine (CTF), an intermediate of pyridalyl and fluazifop-butyl series products .Physical And Chemical Properties Analysis
The related compound 2-Amino-3-chloro-5-(trifluoromethyl)pyridine has a molecular weight of 196.5600 g/mol and a melting point of 88-90°C .科学的研究の応用
Anticancer Research Applications
A study by Sharma et al. (2018) focused on the synthesis, structure, and molecular docking analysis of an anticancer drug featuring a compound structurally related to the one . This research highlights the potential for such compounds to target specific cancer-related receptors, such as the VEGFr receptor, indicating a promising avenue for the development of new anticancer therapies (Sharma et al., 2018).
Development of Thrombin Inhibitors
Ashwood et al. (2004) described the development of a scalable synthesis for a thrombin inhibitor, underscoring the potential of similar acetamide derivatives in creating efficient routes for the preparation of compounds that could serve as potent inhibitors for thrombin, a key enzyme in the coagulation pathway. This has implications for the development of new anticoagulant drugs (Ashwood et al., 2004).
Potential Pesticide Development
Research by Olszewska et al. (2009) on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , demonstrated their potential as pesticides. The study provided new powder diffraction data for these organic compounds, suggesting their application in the development of new pesticide formulations (Olszewska et al., 2009).
Synthesis and Reactivity of Related Compounds
Further studies explore the synthesis of related compounds, offering insights into the chemical reactivity and potential applications of such molecules in various fields of research. For instance, the work by Dawood et al. (2011) on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety, and by Lu and Giese (2000) on the synthesis of a versatile aminoacetamide electrophore reagent named AMACE1, demonstrate the wide range of potential applications in organic synthesis, analytical chemistry, and drug development (Dawood et al., 2011); (Lu & Giese, 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-aminooxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4O2.ClH/c11-7-3-6(10(12,13)14)4-18-9(7)17-2-1-16-8(19)5-20-15;/h3-4H,1-2,5,15H2,(H,16,19)(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDLJTBLZSHEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)CON)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

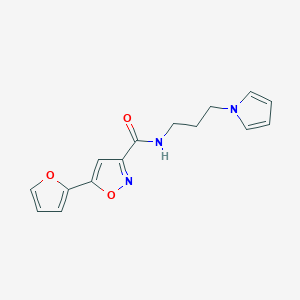
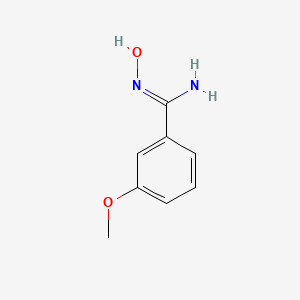
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2637194.png)
![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)
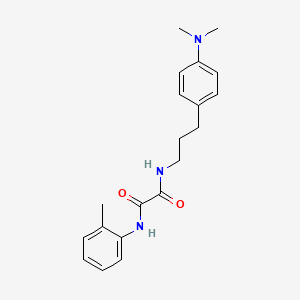
![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)

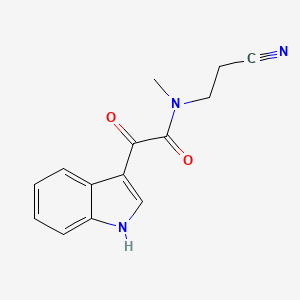
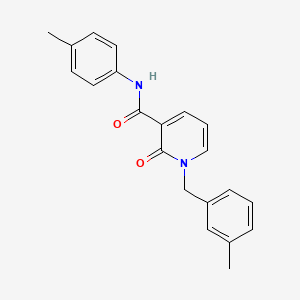
![4-[1-(benzenesulfonyl)-6-fluoro-1H-indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B2637207.png)
![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)
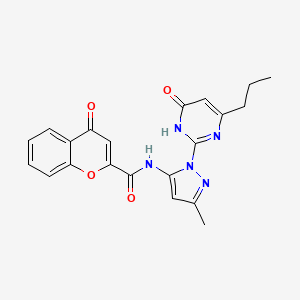
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)